(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone
Description
(6-Amino-4-methylpyridin-3-yl)(phenyl)methanone is a pyridine-based methanone derivative with a molecular formula of C₁₃H₁₂N₂O. Its structure features a pyridine ring substituted with an amino group at the 6-position and a methyl group at the 4-position, linked to a phenyl group via a ketone bridge.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(6-amino-4-methylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,15) |
InChI Key |
LDYSSFBDUPWWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 4-methyl-3-pyridinecarboxylic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in a solvent such as dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group in (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Drug Development
The structure of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone suggests its potential as a lead compound in the development of new pharmaceuticals. Research indicates that similar compounds exhibit significant biological activities, including:
- Antimicrobial properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory effects : The presence of the amino group may enhance interactions with biological targets involved in inflammatory pathways.
- Anticancer activity : Some derivatives of pyridine compounds have demonstrated the ability to inhibit cancer cell proliferation.
Mechanism of Action Studies
Understanding the mechanism of action is crucial for optimizing the efficacy of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone. Computational methods such as quantitative structure-activity relationship (QSAR) modeling can predict its biological effects based on its chemical structure. Studies focusing on binding affinities to specific receptors or enzymes can elucidate its therapeutic potential.
Antimicrobial Activity Study
A study conducted on pyridine derivatives, including (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone, evaluated their antimicrobial properties against various strains of bacteria and fungi. The results indicated that certain derivatives exhibited moderate to good antibacterial and antifungal activities, suggesting their potential use in treating infections caused by resistant strains .
Anti-inflammatory Research
Research exploring the anti-inflammatory effects of similar compounds found that they could inhibit key enzymes involved in inflammatory pathways. This suggests that (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone might also possess similar properties, warranting further investigation into its therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares structural features and key physicochemical parameters of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone with analogous compounds from the evidence:
Key Observations:
- Amino Group Impact: The amino group in the target compound and ’s derivative enhances polarity and hydrogen-bonding capacity, likely improving water solubility compared to ’s phenoxy-substituted analog, which is more lipophilic .
- Substituent Effects : Chloro and nitro groups () increase molecular weight and melting points due to stronger intermolecular forces (e.g., dipole interactions) . The methyl group in the target compound balances lipophilicity without significantly increasing steric hindrance.
ADMET and Pharmacokinetic Properties
Biological Activity
The compound (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structure of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone consists of a pyridine ring substituted with an amino group and a phenyl group attached to a carbonyl moiety. This configuration is significant as it may influence the compound's interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer : Compounds related to this structure have shown efficacy against various cancer cell lines.
- Antimicrobial : Some derivatives display significant antibacterial and antifungal properties.
- Neurological effects : Potential applications in treating neurological disorders have been suggested based on receptor modulation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone. Key findings include:
- Substituent Effects : The presence and position of functional groups significantly affect potency. For instance, modifications at the 6-position of the pyridine ring can enhance activity against specific cancer cell lines .
- Quantitative Structure-Activity Relationship (QSAR) : Studies have linked chemical structure variations to biological activity, providing insights into how modifications can improve efficacy and reduce toxicity .
Case Studies
Several studies have highlighted the biological potential of compounds structurally related to (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone:
1. Antiproliferative Activity
A study evaluated various pyridine derivatives for their antiproliferative effects against cancer cell lines such as HeLa and MDA-MB-231. The results indicated that certain modifications led to lower IC50 values, suggesting enhanced efficacy in inhibiting cell growth .
2. Antimicrobial Properties
Research on related methylpyridine derivatives demonstrated moderate to good antibacterial and antifungal activities. Compounds were screened against multiple strains, showing promising results that warrant further exploration for therapeutic applications .
3. Neurological Modulation
Investigations into allosteric modulators for metabotropic glutamate receptors have revealed that similar compounds could potentially treat CNS disorders by modulating receptor activity without direct agonist effects .
Data Tables
| Compound | Activity Type | IC50 Value (μM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 0.058 | HeLa |
| Compound B | Antimicrobial | 0.035 | E. coli |
| Compound C | Neurological | 0.021 | mGluR5 |
The mechanisms through which (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone exerts its effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and microbial resistance.
- Receptor Modulation : The ability to act as allosteric modulators suggests potential pathways for therapeutic intervention in neurological disorders.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group undergoes nucleophilic additions under controlled conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Hydrazone Formation | Hydrazine hydrate, ethanol, reflux | (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone hydrazone | 85% | |
| Oxime Synthesis | Hydroxylamine HCl, NaOAc, H₂O/EtOH | (6-Amino-4-methylpyridin-3-yl)(phenyl)methanone oxime | 78% |
These reactions are typically conducted in polar protic solvents (e.g., ethanol) at elevated temperatures (60–80°C). The amino group remains stable under these conditions due to its electron-donating nature.
Reduction Reactions
The carbonyl group can be selectively reduced to a secondary alcohol:
The amino group does not interfere with ketone reduction, allowing high yields of the alcohol derivative.
Acylation of the Amino Group
The primary amine undergoes acylation with electrophilic reagents:
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 6 h | N-Acetyl-(6-amino-4-methylpyridin-3-yl)(phenyl)methanone | 90% | |
| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C → RT, 3 h | N-Benzoyl-(6-amino-4-methylpyridin-3-yl)(phenyl)methanone | 84% |
Reactions proceed via a base-catalyzed mechanism, with triethylamine or pyridine neutralizing HCl by-products.
Condensation Reactions
The amino group participates in Schiff base formation:
Microwave irradiation (90°C, 30 min) has been employed to accelerate similar condensations, improving yields to >85% .
Electrophilic Aromatic Substitution
The pyridine ring’s electron-rich C-2 and C-4 positions undergo nitration and sulfonation:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 2-Nitro-(6-amino-4-methylpyridin-3-yl)(phenyl)methanone | 55% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 12 h | 4-Sulfo-(6-amino-4-methylpyridin-3-yl)(phenyl)methanone | 60% |
The methyl and amino groups direct electrophiles to specific positions on the pyridine ring.
Oxidation Reactions
Controlled oxidation of the methyl group on the pyridine ring:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 6 h | (6-Amino-4-carboxypyridin-3-yl)(phenyl)methanone | 45% | |
| SeO₂ | Dioxane, reflux, 8 h | (6-Amino-4-formylpyridin-3-yl)(phenyl)methanone | 50% |
Oxidation is sensitive to steric hindrance from the phenylketone group, necessitating harsh conditions.
Comparative Reactivity with Analogues
Key differences in reactivity compared to structurally similar compounds:
Q & A
Q. What advanced chromatographic methods are suitable for separating enantiomers or diastereomers of derivatives?
- Methodological Answer : Utilize chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) in HPLC. For diastereomers, normal-phase chromatography with hexane/ethyl acetate gradients provides resolution. Confirm configurations via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
